4-Pyridineethanol
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry and Biology
Pyridine and its derivatives are among the most important classes of heterocyclic compounds, forming the structural core of numerous natural products, including certain vitamins and alkaloids. researchgate.net Their unique chemical properties have made them indispensable in medicinal chemistry, where the pyridine nucleus is a key scaffold in drug discovery. The nitrogen atom in the ring imparts polarity and the ability to form hydrogen bonds, which can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.
The biological significance of pyridine derivatives is vast and well-documented. They exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, antifungal, antioxidant, and anticonvulsant properties. researchgate.netontosight.ainih.gov In drug development, substituted pyridines have been successfully designed to inhibit various biological targets like kinases, tubulin polymerization, and enzymes. researchgate.net Beyond medicine, these compounds are crucial in agrochemicals and as chemosensors for detecting various ions and neutral species. nih.govopenaccessjournals.com The structural versatility and reactivity of the pyridine ring continue to make its derivatives, including 4-Pyridineethanol, a focal point of research in life sciences, materials science, and catalysis. ontosight.aiontosight.ai
Historical Context and Early Research on this compound
While pyridine was first isolated from coal tar in the 19th century, the specific history of this compound's initial synthesis is less documented in readily available literature. openaccessjournals.com However, patent literature from the mid-20th century indicates its availability and use in chemical processes. For instance, a 1954 patent describes a method for the dehydration of this compound to produce 4-vinylpyridine. google.com This document notes that previous methods for this conversion suffered from low yields of around 50%, highlighting that research into the compound's reactivity was already underway. google.com
Early synthesis routes for this compound and its isomers included the reduction of corresponding pyridinecarboxylic acids or their esters. A common laboratory-scale synthesis involves the reduction of 4-pyridineacetic acid ethyl ester with a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent. prepchem.com Another documented method is the reaction of 4-pyridinecarboxaldehyde (B46228) with sodium borohydride (B1222165). ontosight.ai These foundational synthesis techniques established this compound as a readily accessible intermediate for further chemical exploration.
Overview of Current Research Landscape and Emerging Trends for this compound
Current research on this compound is primarily focused on its application as a versatile intermediate and building block in the synthesis of more complex, high-value molecules. Its bifunctional nature—a nucleophilic alcohol group and a pyridine ring that can act as a ligand or be further functionalized—makes it valuable in several areas.
In Organic Synthesis: A significant application is its use as a protecting group for carboxylic acids. fishersci.ca It reacts with carboxyl groups to form 2-(4-pyridyl)ethyl esters, which are stable under certain conditions but can be cleaved when needed. fishersci.calookchem.com
In Medicinal Chemistry and Chemical Biology: Researchers are using this compound as a starting material for synthesizing compounds with potential therapeutic applications. For example, it is a key reagent in the multi-step synthesis of potent human glutaminyl cyclase inhibitors, which are being investigated as potential agents against Alzheimer's disease. lookchem.com Furthermore, a related derivative, α-(trichloromethyl)-4-pyridineethanol, has been identified as a potent activator of caspase-3, an enzyme central to apoptosis (programmed cell death), making it a valuable tool for studying this fundamental biological process.
In Materials Science and Catalysis: The pyridine nitrogen of this compound is an excellent coordination site for metal ions. This property is exploited in the development of advanced materials and catalysts. Recent research has shown its use in modifying metal-organic frameworks (MOFs). For instance, this compound has been grafted onto MIL-101(Cr), a chromium-based MOF, to serve as an anchoring point for ruthenium-based water oxidation catalysts. This demonstrates a trend towards using simple, functional molecules to impart sophisticated catalytic activity to stable, high-surface-area materials.
Emerging trends for related pyridine derivatives, which are likely to influence the future research direction of this compound, include a focus on sustainable "green" chemistry production routes and the development of customized, high-purity grades for specialized applications in pharmaceuticals and electronics. archivemarketresearch.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO | ontosight.ailookchem.com |
| Molecular Weight | 123.155 g/mol | lookchem.com |
| Appearance | Colorless to light yellow liquid | fishersci.ca |
| Melting Point | 8-10 °C | fishersci.calookchem.com |
| Boiling Point | 121-122 °C at 2 mmHg | fishersci.calookchem.com |
| Density | 1.09 g/cm³ | lookchem.com |
| Flash Point | 101.5 °C | lookchem.com |
| Water Solubility | Miscible | fishersci.calookchem.com |
| CAS Number | 5344-27-4 | lookchem.com |
Table 2: Examples of Reactions Involving this compound
| Reaction Type | Reactants | Reagents/Conditions | Product | Research Area | Reference(s) |
| Reduction | 4-Pyridineacetic acid ethyl ester | Lithium aluminum hydride, THF, 0°C | This compound | Organic Synthesis | prepchem.com |
| Dehydration | This compound, Water | Solid NaOH, Triethanolamine, ~180-260°C | 4-Vinylpyridine | Polymer Chemistry | google.com |
| MOF Functionalization | MIL-101-1, this compound | K₂CO₃, 18-crown-6 (B118740), Acetone, Reflux | MIL-101-2 | Materials Science | |
| Vinylation | This compound | Not specified | 4-Vinylpyridine | Organic Synthesis | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYQDGDWBKJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044953 | |
| Record name | 2-(Pyridin-4-yl)ethanol | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Pyridineethanol | |
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CAS No. |
5344-27-4 | |
| Record name | 4-Pyridineethanol | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Pyridineethanol | |
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| Record name | 4-Pyridineethanol | |
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| Record name | 4-Pyridineethanol | |
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| Record name | 2-(Pyridin-4-yl)ethanol | |
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| Record name | Pyridine-4-ethanol | |
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| Record name | 4-PYRIDINEETHANOL | |
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Advanced Synthetic Methodologies for 4 Pyridineethanol and Its Derivatives
Chemo- and Regioselective Synthetic Routes
Achieving specific chemical and positional selectivity is a cornerstone of synthesizing functionalized pyridine (B92270) derivatives.
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a key strategy for synthesizing certain pyridine derivatives. jocpr.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org This one-pot procedure is highly valued in organic synthesis for its efficiency. libretexts.org
Different reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group. libretexts.orgorganic-chemistry.org Catalytic hydrogenation is another common variation. organic-chemistry.org The selectivity of the reaction can often be controlled by factors like the steric properties of the amine and carbonyl compound, the choice of reducing agent, and the catalyst used. jocpr.com For instance, catalyst-controlled reductive amination using transition metal complexes of iridium, ruthenium, or nickel can achieve high levels of regio- and stereoselectivity. jocpr.com This approach is fundamental in producing a wide array of amines for applications in drug discovery and materials science. jocpr.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are frequently used to construct complex pyridine-containing molecules. nih.govlibretexts.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), and Heck couplings allow for the precise installation of substituents onto the pyridine ring. nih.govlibretexts.orgbeilstein-journals.org
A significant challenge in the functionalization of di-substituted pyridines, such as 2,4-dichloropyridines, is controlling the site-selectivity of the coupling. Conventionally, halides adjacent to the nitrogen atom (C2 position) are more reactive. nih.gov However, research has shown that using sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can reverse this selectivity, favoring coupling at the C4 position with high selectivity (~10:1). nih.gov This ligand-controlled approach enables the synthesis of C4-functionalized pyridines while leaving the C2 chloride available for subsequent reactions. nih.gov In some cases, ligand-free conditions can also enhance C4-selectivity. nih.gov For example, Sonogashira reactions have been successfully performed on pyridinyl-bistriflates, coupling alkynes at multiple positions on the ring using a Pd(PPh₃)₄ catalyst with a CuI co-catalyst. beilstein-journals.org
Metal-catalyzed cyclization reactions provide an efficient means to construct the pyridine ring itself from acyclic precursors. researchgate.netmdpi.com These methods are often atom-economical and can generate highly substituted pyridines in a single step. Transition metals like copper, rhodium, and manganese are commonly employed to catalyze these transformations. mdpi.comijpsonline.com
One notable approach is the copper-catalyzed cyclization of acetophenone (B1666503) with ammonium (B1175870) acetate (B1210297) to produce 2,4,6-triphenyl-pyridine. ijpsonline.com This method is valued for its simplicity and good yield. ijpsonline.com Metal-catalyzed C-H activation followed by cyclization has also emerged as a powerful strategy, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmdpi.com For example, rhodium(III) has been used to catalyze the C-H functionalization of α-fluoro-α,β-unsaturated oximes with terminal alkynes to yield 3-fluoropyridines. ijpsonline.com Furthermore, silver-mediated [4+2] cyclization of N-allenylsulfonamides with enaminones has been developed to synthesize sulfonyl-substituted 1,4-dihydropyridines, which are versatile precursors to various pyridine derivatives. rsc.org
The synthesis of specific enantiomers of chiral 4-pyridineethanol derivatives is crucial for pharmaceutical applications, where biological activity is often stereospecific. Asymmetric synthesis methods are employed to create new stereocenters with high enantiomeric purity. diva-portal.org
Key strategies include:
Asymmetric Reduction: Prochiral ketones, such as 1-(4-Pyridinyl)-1-propanone, can be reduced to the corresponding chiral alcohol using catalysts containing chiral ligands. For instance, BINAP-ruthenium complexes are effective for asymmetric transfer hydrogenation, producing enantiomerically enriched alcohols.
Enzymatic Reactions: Biocatalysis offers a highly selective method for producing chiral compounds. Alcohol dehydrogenases can perform the stereoselective reduction of ketones. Another approach is the enzymatic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. google.com
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials (the "chiral pool") and chemically transforms them into the desired chiral target molecule. diva-portal.org
The enantiomeric excess (ee) of the product is a critical measure of success in these syntheses and is typically determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.gov In the synthesis of pyridine derivatives, these principles are applied through several strategies:
One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single vessel to form a complex product in one step, minimizing solvent usage and purification steps. nih.govresearchgate.net The Pot, Atom, and Step Economy (PASE) approach is a key green technique used in these syntheses. researchgate.net
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov A one-pot, four-component reaction to synthesize novel pyridine derivatives has been demonstrated to be highly efficient under microwave irradiation, with excellent yields (82%–94%) achieved in 2–7 minutes. nih.gov
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a core tenet of green chemistry. ijpsonline.comorientjchem.org Additionally, using bio-based or recyclable catalysts, such as theophylline (B1681296) or uric acid, contributes to the sustainability of the process. orientjchem.org
Stereoselective Synthesis of Chiral this compound Derivatives
Synthesis of Specific this compound Derivatives
The synthesis of specific this compound derivatives often involves the reaction of a picoline (methylpyridine) with an aldehyde or ketone. A patented industrial process describes a high-yield method where 4-methylpyridine (B42270) reacts with various aldehydes in the presence of a base catalyst like triethylamine (B128534) in an aqueous medium at elevated temperature and pressure. google.com This method allows for the production of a range of this compound derivatives with high selectivity and yield. google.com
For example, the reaction of 4-methylpyridine with acetaldehyde (B116499) produces 1-(Pyridin-4-yl)propan-2-ol with 96% selectivity and a 92% yield. google.com Similarly, using paraformaldehyde as the reactant yields this compound itself with 98% selectivity and a 95% yield. google.com Another common route is the reduction of a ketone precursor, such as the reduction of 1-(4-Pyridinyl)-1-propanone with sodium borohydride (B1222165) (NaBH₄) to yield 1-(Pyridin-4-yl)propan-1-ol.
Interactive Data Table: Chemo- and Regioselective Synthetic Routes
| Methodology | Reaction Type | Key Reagents/Catalysts | Description | Reference(s) |
|---|---|---|---|---|
| Reductive Amination | Imine/Enamine Reduction | Carbonyl, Amine, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | One-pot conversion of carbonyls and amines to substituted amines. | jocpr.com, libretexts.org |
| Palladium-Catalyzed Coupling | Suzuki, Sonogashira | Aryl Halide, Organoboron/Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., NHCs) | Forms C-C bonds to functionalize the pyridine ring with high site-selectivity. | nih.gov, beilstein-journals.org, nih.gov |
| Metal-mediated Cyclization | Cycloaddition, C-H Activation | Acyclic precursors, Metal Catalyst (Cu, Rh, Ag) | Constructs the pyridine ring from simpler, open-chain molecules. | researchgate.net, ijpsonline.com, rsc.org |
| Stereoselective Synthesis | Asymmetric Reduction, Enzymatic Resolution | Prochiral Ketone, Chiral Catalysts (e.g., BINAP-Ru), Enzymes (e.g., Alcohol Dehydrogenase) | Creates specific enantiomers of chiral alcohols. | , diva-portal.org |
| Green Chemistry | Multi-component, Microwave-assisted | Green Solvents (Water, Ethanol), Bio-based catalysts | Employs environmentally friendly conditions to reduce waste and energy use. | ijpsonline.com, nih.gov |
Interactive Data Table: Synthesis of Specific this compound Derivatives
| Product | Starting Materials | Reaction Conditions | Selectivity/Yield | Reference(s) |
|---|---|---|---|---|
| This compound | 4-Methylpyridine, Paraformaldehyde | Triethylamine, Water, 140 °C, 2 hours | 98% Selectivity, 95% Yield | google.com |
| 1-(Pyridin-4-yl)propan-2-ol | 4-Methylpyridine, Acetaldehyde | Triethylamine, Water, 140 °C, 2 hours | 96% Selectivity, 92% Yield | google.com |
| 1-(Pyridin-4-yl)pentan-2-ol | 4-Methylpyridine, n-Butyraldehyde | Diethylmethylamine, Water, 140 °C, 2 hours | 95% Selectivity, 82% Yield | google.com |
| 1-(Pyridin-4-yl)propan-1-ol | 1-(4-Pyridinyl)-1-propanone | Sodium borohydride (NaBH₄), Methanol, 0–25 °C | High Yield |
Synthesis of this compound Hydrochloride
This compound hydrochloride (C7H9NO·HCl) is a salt form of this compound, often utilized to improve the compound's stability and solubility in aqueous solutions, which is advantageous for various applications, including in pharmaceutical research. ontosight.ai This hydrochloride salt consists of a pyridine ring attached to an ethanol group. ontosight.ai It serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the pyridine ring and the hydroxyl group for further chemical modifications. ontosight.ai
The synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride salts has been achieved through the reduction of chlorophenyl-(pyridinyl)-methanone oxime derivatives using zinc in acetic acid. derpharmachemica.com Another general method involves the nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde in dry THF, following a Grignard protocol, to produce chlorophenyl-(pyridinyl)-methanol derivatives. derpharmachemica.com These can then be oxidized and further reacted to form the hydrochloride salts. derpharmachemica.com
Synthesis of this compound Esters and Ethers
The hydroxyl group of this compound allows for the formation of esters and ethers, which are useful in various applications, including as prodrug formulations.
Esterification: this compound can be used as a reagent to protect carboxyl groups by forming 2-(4-pyridyl)ethyl esters. thermofisher.krchemicalbook.com This is a common strategy in organic synthesis. The reaction typically involves reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For instance, 5-fluoronicotinic acid can be converted to its ethyl ester by refluxing with thionyl chloride and then absolute ethanol. google.com.na Similarly, 4-pyridylacetic acid can be refluxed with anhydrous ethanol and concentrated sulfuric acid to yield ethyl 4-pyridylacetate. prepchem.com
Etherification: The synthesis of ether derivatives of this compound has also been explored. One example involves the etherification of a chloromethylated MIL-101(Cr) with 4-(2-hydroxyethyl)pyridine in the presence of potassium carbonate and 18-crown-6 (B118740) ether to create a pyridine-functionalized metal-organic framework. rsc.org
Synthesis of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM)
Alpha-(trichloromethyl)-4-pyridineethanol (PETCM), with the chemical formula C8H8Cl3NO, is a small molecule identified as a caspase-3 activator. chemicalbook.comresearchgate.net This compound plays a role in biochemical research related to apoptosis by promoting the formation of the apoptosome. nih.govnih.gov
The synthesis of PETCM involves the reaction of 4-pyridinecarboxaldehyde (B46228) with a trichloromethyl anion. This type of reaction is a nucleophilic addition to the carbonyl group of the aldehyde.
Synthesis of Pyridineethanol from 4-Picoline and Formaldehyde (B43269)
A primary industrial method for producing this compound is through the reaction of 4-picoline with formaldehyde. lookchem.comchemicalbook.com This process typically involves an aldol-type condensation reaction. The reaction can be carried out under atmospheric pressure by heating a mixture of 4-picoline and formaldehyde (often in the form of paraformaldehyde) in the presence of a catalyst, such as benzoic acid. bdmaee.netgoogle.com The reaction is typically refluxed for an extended period, for example, 60 hours, with temperatures starting around 105°C and increasing to over 120°C. bdmaee.net This initial reaction yields this compound, which can then be dehydrated to form 4-vinylpyridine. bdmaee.net The yield of pyridine ethanol in this process can be over 95%. google.com
| Reactants | Catalyst | Conditions | Product | Yield |
| 4-Picoline, Formaldehyde | Benzoic Acid | Reflux, 105-128°C, 45-70 hours | This compound | >95% |
Synthesis via Reduction of 4-Pyridineacetic Acid Ethyl Ester
This compound can be synthesized by the reduction of 4-pyridineacetic acid ethyl ester. lookchem.com This method involves the use of a reducing agent to convert the ester functional group into a primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comlookchem.com Another approach involves the use of sodium borohydride and lithium chloride in THF, followed by heating under reflux. google.com
A specific procedure involves dissolving 4-pyridineacetic acid ethyl ester in dry THF and adding it to a suspension of lithium aluminum hydride in THF. ambeed.com This reaction typically yields this compound with good results.
| Starting Material | Reducing Agent | Solvent | Product |
| 4-Pyridineacetic Acid Ethyl Ester | Lithium Aluminum Hydride | Diethyl Ether / THF | This compound |
| 4-Pyridineacetic Acid Ethyl Ester | Sodium Borohydride, Lithium Chloride | THF | This compound |
One-Pot and Multicomponent Synthesis Strategies for Pyridine Derivatives
One-pot and multicomponent reactions (MCRs) are efficient synthetic strategies for creating complex molecules like pyridine derivatives from simple starting materials in a single reaction vessel. bibliomed.org These methods are valued for their high atom economy, reduced number of purification steps, and time and energy efficiency. bibliomed.org
Several MCRs for synthesizing substituted pyridines have been developed:
Hantzsch Dihydropyridine Synthesis: This classic MCR involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ijcrt.org Variations of this reaction can be performed under solvent-free conditions using catalysts like ceric ammonium nitrate (B79036) (CAN). ijcrt.org
Four-Component Condensation: A one-pot, four-component reaction of an aldehyde, an amine, a dialkyl acetylene (B1199291) dicarboxylate, and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) can produce polysubstituted dihydropyridines. bibliomed.org Morpholine can be used as an organocatalyst for this transformation at room temperature. bibliomed.org
Alkyne Annulation: 3,5-diaryl pyridines can be synthesized in a one-pot procedure from aromatic terminal alkynes and benzamides in the presence of cesium carbonate (Cs2CO3) in sulfolane. mdpi.com
Using Hydrotalcite as a Catalyst: Highly substituted pyridines can be synthesized via a multicomponent reaction of aldehydes, malononitrile, and thiophenol using Mg-Al hydrotalcite as a reusable solid base catalyst. growingscience.com
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound and its derivatives involves several well-understood reaction mechanisms.
The reaction of 4-picoline with formaldehyde proceeds through an aldol-type condensation . The methyl group of 4-picoline is deprotonated by a base (or the reaction is initiated under thermal conditions) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated to yield this compound.
The reduction of 4-pyridineacetic acid ethyl ester to this compound using lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. A second hydride addition to the aldehyde yields the alkoxide, which is then protonated upon workup to give this compound.
Mechanistic studies of pyridine ring synthesis, such as the one-pot synthesis of chromeno[2,3-b]pyridines, have been investigated using real-time NMR monitoring. researchgate.net These studies often reveal a cascade of reactions, starting with a Knoevenagel condensation, followed by cyclization and potentially a Michael addition. researchgate.net Understanding these mechanisms allows for the optimization of reaction conditions to achieve higher yields. researchgate.net
Reaction Mechanism Elucidation via Computational Chemistry
While specific computational studies elucidating the complete reaction mechanism for the industrial synthesis of this compound are not widely published, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the structural and electronic properties of pyridine derivatives, which are crucial for predicting reactivity and optimizing synthesis. bohrium.comdoi.orgtandfonline.com
Theoretical investigations on related pyridine compounds provide a framework for how such analyses would apply to this compound. DFT calculations are commonly used to optimize the molecular geometry of reactants, transition states, and products, providing insights into the most stable molecular structures. tandfonline.comfigshare.com For instance, in studies of other substituted pyridines, DFT methods like M06-2X and B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to calculate geometric parameters (bond lengths and angles) that show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. bohrium.comtandfonline.com
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The yield and selectivity in the synthesis of this compound are critically dependent on the choice of catalysts and the precise control of reaction conditions such as temperature, pressure, and reactant ratios. Both chemical and biocatalytic systems have been developed to optimize the production of this compound and its derivatives.
Chemical Catalysis
A prevalent industrial method involves the base-catalyzed condensation of a pyridine derivative (like 4-methylpyridine) with an aldehyde. google.com Tertiary amines, such as triethylamine, are effective catalysts for this transformation. google.com A patented process highlights the reaction of 4-methylpyridine with paraformaldehyde at 140°C for 2 hours in an aqueous medium. google.com In this specific example, using a molar ratio of 0.23 mol of triethylamine per mole of paraformaldehyde resulted in a 95% yield and 98% selectivity for the desired this compound product. google.com The reaction is typically carried out under pressure in a stainless steel autoclave. google.com
The choice of reactants and their ratios is crucial. Using different aldehydes allows for the synthesis of various pyridine ethanol derivatives. google.com An alternative approach uses carboxylic acids as catalysts under atmospheric pressure, which can also achieve yields of over 95% for pyridine ethanol. google.com The table below, based on data from patented methodologies, illustrates the impact of different reactants and catalysts on the synthesis of pyridine ethanol derivatives. google.com
| Pyridine Reactant | Aldehyde Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 4-Methylpyridine | Paraformaldehyde | Triethylamine | 140 | 2 | 95 | 98 |
| 4-Methylpyridine | Acetaldehyde | Triethylamine | 140 | 2 | 92 | 96 |
| 3-Methylpyridine | Benzaldehyde | Triethylamine | 150 | 3 | 86 | 93 |
| 4-Methylpyridine | n-Propylaldehyde | Triethylamine | 140 | 2 | 82 | 95 |
Biocatalysis
Enzymatic methods offer a green and highly selective alternative for producing pyridine alcohols. rsc.orgacs.org Alcohol dehydrogenases (ADHs), for example, are widely used for the asymmetric reduction of ketones to chiral alcohols, often with exceptional enantiomeric excess and high yields. acs.orgfrontiersin.org A chemoenzymatic strategy can be employed where a picoline derivative is first converted to a prochiral ketone, which is then stereoselectively reduced by an enzyme. nih.govresearchgate.net For instance, the ADH from Lactobacillus kefir has been used to reduce α-halogenated acyl pyridine derivatives to the corresponding chiral alcohols with enantiomeric excess often exceeding 99% and yields up to 98%. nih.govresearchgate.net
Other enzymes, like xylene monooxygenase, have demonstrated the ability to directly hydroxylate the methyl groups of pyridine rings, presenting a direct route from compounds like 2,6-lutidine to intermediates such as 6-methyl-2-pyridine methanol. rsc.org This one-pot biocatalytic process can achieve high titers and represents a more sustainable pathway compared to traditional multi-step chemical syntheses that require harsh oxidizing and reducing agents. rsc.org
Scale-Up Considerations and Industrial Synthesis Approaches
Transitioning the synthesis of this compound from laboratory bench to industrial scale introduces several critical challenges that must be addressed to ensure an efficient, safe, and economical process. Key considerations include reaction control, downstream processing, and material recovery.
An established industrial approach involves the reaction of 4-methylpyridine with an aldehyde, such as paraformaldehyde, in a stainless steel autoclave reactor, which is suitable for handling the required pressures and temperatures (e.g., 140°C). google.com A significant advantage for scalability is the development of processes that operate at atmospheric pressure, avoiding the complexities and costs of high-pressure equipment and improving safety. google.com Earlier methods that required high pressures were often limited in production scale and suffered from lower yields. google.com
Downstream processing is a crucial aspect of industrial synthesis. After the reaction is complete, the purification and isolation of this compound are paramount. A typical industrial workflow involves multiple distillation steps:
Removal of Volatiles : Unreacted volatile components, such as excess aldehyde and the amine catalyst (e.g., triethylamine), are first removed from the reaction mixture. This is typically achieved by distillation at a moderately elevated temperature (e.g., 60°C) under reduced pressure. google.com
Product Isolation : The remaining concentrate, rich in this compound, is then subjected to vacuum distillation to isolate the final product.
Starting Material Recovery : A key principle of green and cost-effective industrial chemistry is the recycling of materials. Unreacted 4-methylpyridine can be recovered from the reaction mixture with high efficiency (e.g., 99%) via vacuum distillation at a higher temperature (e.g., 120°C) and subsequently reused in future batches. google.com
The table below outlines the typical stages in an industrial production campaign for a pyridine ethanol derivative based on patented processes. google.com
| Process Stage | Key Equipment/Parameters | Purpose |
|---|---|---|
| Reaction | Stainless Steel Autoclave (3 L scale example) 140°C, 2 hours | Condensation of 4-methylpyridine and paraformaldehyde. |
| Catalyst/Volatiles Removal | Distillation Assembly 60°C, Reduced Pressure (25 kPa) | Removal of unreacted paraformaldehyde and triethylamine. |
| Concentration | Evaporation/Distillation Unit | To concentrate the crude product mixture before final purification. |
| Starting Material Recovery | Vacuum Distillation Column 120°C, Reduced Pressure (2 kPa) | To recover unreacted 4-methylpyridine for recycling (99% recovery rate). google.com |
| Product Purification | Final Vacuum Distillation | To obtain purified this compound. |
Effective management of reaction exotherms is another critical scale-up consideration, often requiring jacketed reactors with controlled cooling systems to maintain the target temperature and prevent runaway reactions. The use of staged mixing and controlled temperature gradients can also be employed to ensure reaction homogeneity and safety on a large scale.
Molecular Interactions and Biological Activities of 4 Pyridineethanol
Receptor Binding and Ligand-Target Interactions
While 4-Pyridineethanol itself is a basic chemical structure, its analog PETCM was identified in high-throughput screening as a potent activator of cellular death pathways. nih.govresearchgate.net Unlike traditional ligands that bind to the active site of an enzyme or a receptor, PETCM functions by modulating protein-protein interactions within the cell's apoptotic machinery. nih.govnih.gov Research indicates that PETCM's mechanism does not involve direct binding to and activation of caspases, but rather targets an upstream regulatory complex. nih.govresearchgate.net
Studies using PETCM led to the identification of a regulatory pathway for mitochondria-initiated caspase activation. nih.gov This pathway involves the oncoprotein Prothymosin-alpha (ProT) and the tumor suppressor putative HLA-DR-associated proteins (PHAP). nih.govd-nb.info PETCM's primary role is to relieve the inhibitory action of ProT on the formation of the apoptosome, a key protein complex required for initiating apoptosis. nih.govnih.govberkeley.edu By antagonizing ProT, PETCM allows the apoptotic signaling to proceed.
The biological activity of this compound derivatives is highly dependent on their specific chemical structure. The significant difference in activity between the parent compound and its analog PETCM underscores the importance of specific functional groups.
The Trichloromethyl Group : The addition of an α-(trichloromethyl) group to the this compound backbone is the defining feature of PETCM and is critical for its potent pro-apoptotic activity. nih.govclinicsinoncology.com This modification transforms a relatively simple alcohol into a specific modulator of the apoptotic pathway.
The Hydroxyl Group : Research on PETCM has shown that modifications to its hydroxyl group can lead to an inhibition of its biological activity, indicating this group is essential for its function. nih.gov
The Pyridine (B92270) Ring : The pyridine motif is a common scaffold in medicinal chemistry known to participate in various biological interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity and specificity to biological targets. researchgate.net
| Compound Name | Structure | Key Activity |
| This compound | A pyridine ring with a 2-hydroxyethyl group at the 4-position. | Parent compound, serves as a basic chemical scaffold. ontosight.ai |
| α-(trichloromethyl)-4-pyridineethanol (PETCM) | This compound with a trichloromethyl group on the carbon adjacent to the hydroxyl group. | Potent pro-apoptotic agent that activates the caspase cascade by inhibiting Prothymosin-alpha. nih.govnih.govclinicsinoncology.com |
This table provides a simplified comparison based on available research data.
Detailed quantitative assessments of ligand efficiency and binding affinity for this compound are not extensively documented in the available literature. The focus of research has been on the functional outcomes of its analog, PETCM.
PETCM's mechanism is not one of a high-affinity inhibitor binding directly to an enzyme's active site. Instead, it acts as a chemical genetic tool to perturb a cellular pathway by disrupting a protein-protein interaction. nih.govd-nb.info Its effectiveness comes from its ability to antagonize the inhibitory function of Prothymosin-α (ProT) on the formation of the apoptosome complex. nih.govberkeley.edu Studies with related compounds suggest that the direct target may be the Apoptotic Protease-Activating Factor 1 (Apaf-1), where the binding of the small molecule prevents ProT from interacting with Apaf-1 and exerting its inhibitory effect. nih.gov This indirect mode of action highlights the compound's functional potency in a complex biological system, which is a crucial aspect of its utility in research.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Modulatory Effects on Cellular Signaling Pathways
The most significant documented biological effect of this compound derivatives, specifically PETCM, is the modulation of cellular signaling pathways related to apoptosis.
PETCM was identified as a small-molecule activator of caspase-3 in cell extracts and was subsequently shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netmedchemexpress.com The compound works through the intrinsic, or mitochondrial, pathway of apoptosis, which is dependent on the release of cytochrome c. medchemexpress.compnas.org By targeting and overcoming a natural brake in this pathway, PETCM effectively promotes programmed cell death. d-nb.infoberkeley.edu
The activation of the caspase cascade by PETCM is a multi-step, regulated process that begins upstream of the final executioner caspases.
Apoptosome Formation : In the presence of cytochrome c and dATP, the protein Apaf-1 oligomerizes to form a large wheel-like protein complex called the apoptosome. pnas.orgjci.org PETCM facilitates this step by preventing the inhibitory protein ProT from blocking the assembly. nih.govnih.govjci.org
Caspase-9 Activation : The assembled apoptosome recruits and activates procaspase-9, an initiator caspase. nih.govclinicsinoncology.comjci.org
Caspase-3 Activation : Activated caspase-9 then cleaves and activates procaspase-3, an executioner caspase. clinicsinoncology.compnas.org Active caspase-3 carries out the widespread cleavage of cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis.
The discovery and use of PETCM were instrumental in uncovering a sophisticated regulatory module within the apoptotic pathway involving ProT and PHAP proteins. nih.govresearchgate.netd-nb.info These proteins have opposing effects on apoptosis.
Prothymosin-alpha (ProT) : Identified as an oncoprotein, ProT functions as a negative regulator of apoptosis. d-nb.infoberkeley.edu It exerts its anti-apoptotic effect by inhibiting the formation of the Apaf-1 apoptosome, thereby blocking the activation of caspase-9. nih.govresearchgate.net PETCM directly antagonizes this inhibitory function, allowing apoptosis to proceed. nih.govnih.gov
Putative HLA-DR-associated proteins (PHAP) : These proteins act as tumor suppressors and have a pro-apoptotic function. researchgate.netd-nb.info They work downstream of apoptosome assembly, promoting the activation of caspase-9 once the complex has formed. nih.govberkeley.edu
The interplay between these proteins represents a critical control point in the decision of a cell to undergo apoptosis. PETCM's ability to shift this balance toward cell death by inhibiting ProT demonstrates the power of small molecules to dissect and manipulate complex cellular processes. nih.govd-nb.info
| Protein | Role in Apoptosis | Interaction with PETCM-mediated Pathway |
| Prothymosin-alpha (ProT) | Anti-apoptotic (Oncoprotein) | Inhibits apoptosome formation. This inhibition is relieved by PETCM. nih.govnih.govberkeley.edu |
| PHAP Proteins | Pro-apoptotic (Tumor Suppressor) | Promote caspase-9 activation after apoptosome formation. nih.govresearchgate.netberkeley.edu |
| Apaf-1 | Pro-apoptotic (Scaffold) | Forms the core of the apoptosome. Its oligomerization is inhibited by ProT. nih.govpnas.orgjci.org |
| Caspase-9 | Pro-apoptotic (Initiator) | Recruited and activated by the apoptosome. nih.govjci.org |
| Caspase-3 | Pro-apoptotic (Executioner) | Activated by Caspase-9 to dismantle the cell. clinicsinoncology.commedchemexpress.compnas.org |
This table summarizes the functions of key proteins in the PETCM-regulated apoptotic pathway.
Apoptosis Induction and Regulation by PETCM
Mitochondria-Initiated Caspase Activation Pathways
The mitochondria-mediated caspase activation pathway is a primary route to apoptosis, or programmed cell death. researchgate.netresearchgate.net This intrinsic pathway is characterized by the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c into the cytoplasm. researchgate.netresearchgate.net Once in the cytoplasm, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. oup.comnih.gov The assembly of the apoptosome is a critical step that leads to the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, culminating in the dismantling of the cell. researchgate.netnih.govclinicsinoncology.com
A derivative of this compound, α-(trichloromethyl)-4-pyridineethanol (PETCM), has been identified as a molecule that can activate caspase-3. researchgate.netoup.comnih.gov High-throughput screening identified PETCM as an activator of caspase-3 in cancer cell extracts. nih.govuni.lu Further investigation revealed that PETCM facilitates the mitochondria-initiated caspase activation pathway. nih.govuni.lu It appears to counteract the inhibitory effect of the oncoprotein prothymosin-alpha (ProT) on apoptosome formation. nih.govuni.lu By relieving this inhibition, PETCM allows for the formation of the apoptosome at physiological concentrations of deoxyadenosine (B7792050) triphosphate, thereby promoting the activation of caspase-9. nih.govuni.lu This suggests that PETCM and similar compounds can modulate the intrinsic apoptotic pathway by targeting the regulatory steps of apoptosome assembly and subsequent caspase activation. nih.gov
Inhibition of Disease-Related Enzymes
Pyridine derivatives are recognized for their potential to interact with and inhibit various enzymes implicated in disease processes. ontosight.aiontosight.ai The structural features of the pyridine ring allow for modifications that can lead to the development of potent and selective enzyme inhibitors. nih.gov For instance, derivatives of pyridine have been investigated for their inhibitory effects on enzymes such as cyclooxygenase and phosphodiesterases (PDEs). d-nb.infogoogle.com The inhibition of these enzymes can have significant therapeutic implications in inflammation, cancer, and neurological disorders.
Research into 2-amino-4-substituted pyridine-based compounds has demonstrated their potential as neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov Modifications to the pyridine scaffold, such as the introduction of different functional groups, have been shown to influence the inhibitory potency and selectivity of these compounds. nih.gov For example, the substitution at the 4-position of the 2-aminopyridine (B139424) ring with methyl, chloro, methoxyl, and fluorinated alkyl groups resulted in varying degrees of nNOS inhibition. nih.gov Similarly, other studies have reported that pyridine derivatives can inhibit carbonic anhydrases (CA), which are involved in various physiological and pathological processes. ijpsonline.comresearchgate.net The inhibitory activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.
Table 1: Inhibition of Disease-Related Enzymes by Pyridine Derivatives This table is a representative summary of findings from various studies on pyridine derivatives and does not exclusively represent this compound.
| Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Pyridine-ureas | VEGFR-2 | 3.93 ± 0.73 µM | nih.gov |
| Pyrazoline linked carboxamides | EGFR kinase | 4.6 ± 0.57 µM | ijpsonline.com |
| Steroidal pyridines | PC-3 cell growth | 1.55 µM | ijpsonline.com |
Alteration of Membrane Permeability
The ability of a compound to traverse cellular membranes is a critical factor in its biological activity. Pyridine derivatives have been studied for their effects on membrane permeability. ontosight.aiopenaccessjournals.com The physicochemical properties of these compounds, such as lipophilicity and the presence of specific functional groups, can influence their interaction with and passage through the lipid bilayer of cell membranes. nih.gov
Studies on 2-aminopyridine derivatives as nNOS inhibitors have also explored their membrane permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov These studies have shown that modifications to the pyridine structure can significantly alter permeability. For example, the introduction of fluorine atoms into a methyl substituent on the pyridine ring was found to considerably increase the permeability of the compounds. nih.gov Conversely, the addition of a piperazine (B1678402) group with two tertiary amines decreased permeability. nih.gov This highlights the delicate balance of structural features required to optimize the membrane permeability of pyridine-based compounds for therapeutic applications. Furthermore, some pyridine derivatives have been shown to exert their antimicrobial effects by disrupting the integrity of microbial membranes. openaccessjournals.com
Antimicrobial and Antiviral Properties of this compound Derivatives
Derivatives of this compound are among the many pyridine-containing compounds that have been investigated for their potential as antimicrobial and antiviral agents. openaccessjournals.comontosight.ainih.gov The pyridine nucleus is a common scaffold in a variety of bioactive molecules, and its derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses. openaccessjournals.comnih.govderpharmachemica.com The mechanism of action for these antimicrobial properties can vary, with some compounds inhibiting essential enzymes, while others may disrupt membrane integrity or interfere with microbial metabolic processes. openaccessjournals.com
Several studies have synthesized and evaluated novel pyridine derivatives for their antimicrobial efficacy. For instance, nicotinic acid benzylidene hydrazide derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) chalcone (B49325) derivatives have been tested against various bacterial strains, with some showing excellent activity. derpharmachemica.com The antiviral potential of pyridine derivatives is also an active area of research, with some compounds interfering with viral replication cycles or the synthesis of viral proteins. openaccessjournals.comderpharmachemica.com
Table 2: Antimicrobial Activity of Representative Pyridine Derivatives This table presents data on various pyridine derivatives to illustrate the antimicrobial potential of this class of compounds.
| Derivative Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine analogue | S. aureus (MRSA) | 1.56–3.12 µg/mL | dovepress.com |
| Pyrazolo[3,4-b]pyridine derivative | Fusarium oxysporum | 0.98 µg/mL | dovepress.com |
| Nicotinic acid benzylidene hydrazide | Various bacteria and fungi | Comparable to standard drugs | nih.gov |
Anticancer Potential and Mechanisms of Action
Pyridine-based compounds, including derivatives of this compound, have emerged as a significant class of molecules with potential anticancer activity. ontosight.aimdpi.comnih.gov Their therapeutic effects are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways that are dysregulated in cancer cells. mdpi.comrsc.org
In Vitro and In Vivo Anticancer Efficacy Studies
The anticancer potential of pyridine derivatives has been demonstrated in numerous in vitro and in vivo studies. In vitro, these compounds have been tested against a wide array of human cancer cell lines, including those from breast, lung, colon, and prostate cancers, as well as leukemia and melanoma. irjet.netmdpi.comnih.govresearchgate.netsemanticscholar.org The efficacy of these compounds is often quantified by their IC50 values, which indicate the concentration at which they inhibit the growth of 50% of the cancer cells.
For example, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promising cytotoxic activities against various cancer cell lines. mdpi.com In one study, the encapsulation of these pyridine derivatives into lipid- and polymer-based core-shell nanocapsules (LPNCs) led to superior cytotoxicity against MCF-7 and A549 cancer cell lines compared to the free compounds. mdpi.com An in vivo study using an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mouse model demonstrated that S4-loaded LPNCs triggered superior tumor growth inhibition and increased the life span of the animals. mdpi.com Another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed that they could effectively prolong the longevity of mice with colon carcinoma. mdpi.com
Table 3: In Vitro Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines This table provides a selection of IC50 values for different pyridine derivatives against various cancer cell lines.
| Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Pyridine-urea (compound 8e) | MCF-7 (Breast) | 0.22 µM | nih.gov |
| DHPM derivative (compound 4r) | MCF-7 (Breast) | 0.17 µg/mL | semanticscholar.org |
| Pyridine derivative (compound 5m) | MCF-7 (Breast) | - | semanticscholar.org |
| Pyrazoline linked carboxamide (compound 10b) | HCT-116 (Colon) | 6.5 ± 0.60 µM | ijpsonline.com |
| 1,4-Dihydropyridine-based 1,2,3-triazol (compound 13ad') | Caco-2 (Colorectal) | 0.63 ± 0.05 µM | mdpi.com |
Modulation of Apoptotic Pathways in Cancer Cells
A key mechanism through which pyridine derivatives exert their anticancer effects is the modulation of apoptotic pathways in cancer cells. mdpi.comrsc.orgnih.gov Many of these compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspases. d-nb.infomdpi.com
Studies have shown that certain pyridine derivatives can induce apoptosis by causing cell cycle arrest, often at the G2/M phase. irjet.netmdpi.com This is followed by the activation of key apoptotic proteins. For instance, some derivatives have been found to increase the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade. irjet.net The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is another common mechanism. researchgate.net An increased Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis. Furthermore, some pyridine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. researchgate.netresearchgate.net
Neurotransmitter Modulation and Neurological Applications
While direct studies on the neurotransmitter modulation and neurological applications of this compound as a standalone compound are limited in publicly available research, significant findings have emerged from the investigation of its derivative, α-(trichloromethyl)-4-pyridineethanol, often abbreviated as PETCM. This derivative has been identified as a key pharmacological tool for studying the non-apoptotic roles of certain enzymes within the central nervous system, particularly in the context of neurodegenerative diseases.
The primary neurological application of PETCM revolves around its function as an activator of caspase-3, an enzyme traditionally known for its role in apoptosis or programmed cell death. nih.govhellobio.com However, research has unveiled that at lower, non-lethal levels of activation, caspase-3 plays a crucial role in physiological neuronal processes, including synaptic plasticity. nih.govnih.govresearchgate.net
Detailed Research Findings:
A substantial body of research has focused on the use of PETCM in models of Parkinson's disease (PD), specifically in PINK1 knockout mice. nih.govnih.gov PINK1 is a protein whose mutation is linked to early-onset familial Parkinson's disease. In these animal models, a form of synaptic plasticity known as corticostriatal long-term depression (LTD) is notably impaired. nih.govnih.gov LTD is a long-lasting reduction in the strength of synaptic transmission and is crucial for motor learning and memory.
Studies have demonstrated that the application of low doses of PETCM can rescue this impaired LTD in the striatal medium spiny neurons of PINK1 knockout mice. nih.govnih.govresearchgate.net This restoration of a physiological LTD response occurs because PETCM activates caspase-3. nih.govnih.gov Further experiments have confirmed this mechanism by showing that inhibiting caspase-3 prevents the rescue of LTD. nih.govnih.gov
These findings support a "hormesis-based" dual role for caspase-3: when massively activated, it leads to apoptosis, but at lower levels of activation, it modulates physiological phenomena like synaptic plasticity. nih.govnih.gov The research suggests that a deficiency in PINK1 may disrupt the fine-tuned modulation of the caspase cascade, leading to the synaptic dysfunction observed in this PD model. frontiersin.org By activating caspase-3, PETCM effectively compensates for this deficit, restoring normal synaptic function. nih.govnih.gov
Importantly, the modulation of caspase-3 by PETCM in these studies did not appear to alter the fundamental intrinsic excitability properties of the neurons, such as their firing activity or action potential amplitude. nih.gov This indicates a specific effect on the mechanisms of synaptic plasticity rather than a general alteration of neuronal function.
The exploration of the non-apoptotic activation of caspase-3, facilitated by compounds like PETCM, opens new avenues for understanding the synaptic failures in neurodegenerative diseases like Parkinson's and may point toward novel pharmacological targets. nih.govnih.gov
Research Data on α-(Trichloromethyl)-4-pyridineethanol (PETCM) in Neurological Models
| Model System | Neurological Deficit | Compound Used | Key Finding | Reference |
| PINK1 knockout mice (Parkinson's disease model) | Impaired corticostriatal long-term depression (LTD) | α-(Trichloromethyl)-4-pyridineethanol (PETCM) | Rescued physiological LTD by activating caspase-3. | nih.govnih.gov |
| Corticostriatal slices from PINK1 knockout mice | Reduced caspase-3 activity after LTD induction | α-(Trichloromethyl)-4-pyridineethanol (PETCM) | Restored LTD, suggesting caspase-3's role in synaptic plasticity. | nih.govnih.govresearchgate.net |
| Striatal medium spiny neurons from PINK1 knockout mice | No change in intrinsic membrane properties | α-(Trichloromethyl)-4-pyridineethanol (PETCM) | Did not significantly alter neuronal excitability. | nih.gov |
Medicinal Chemistry and Therapeutic Development of 4 Pyridineethanol Analogs
Design and Synthesis of Novel 4-Pyridineethanol Scaffolds for Drug Discovery
The development of new drugs from the this compound core involves sophisticated design strategies and synthetic methodologies. The pyridine (B92270) ring itself is a common feature in many FDA-approved drugs, prized for its ability to engage in various biological interactions and its amenability to chemical modification. researchgate.netnih.gov Synthetic routes often begin with the this compound molecule and introduce diversity by modifying the pyridine ring, the ethanol (B145695) side chain, or both. arabjchem.orgresearchgate.net Common synthetic strategies include multicomponent reactions, which allow for the efficient construction of complex, substituted pyridine scaffolds. nih.gov For instance, a patent describes the production of pyridine ethanol derivatives by reacting a pyridine derivative with an aldehyde in the presence of a base. google.com
Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. The pyridine scaffold is frequently utilized in FBDD due to its favorable properties. mdpi.comnih.gov
A notable example involves the identification of α-(trichloromethyl)-4-pyridineethanol (PETCM) from a chemical library screen. PETCM was found to be a potent activator of caspase-3, a key enzyme in apoptosis (programmed cell death). uio.no This discovery highlights how a simple pyridine-ethanol core can serve as a foundational fragment for developing modulators of significant biological pathways.
In other FBDD campaigns, aminopyridine fragments have served as starting points for the development of potent inhibitors for targets such as β-secretase (BACE-1), which is implicated in Alzheimer's disease. mdpi.com Similarly, a phenylpyridazinone fragment was optimized into highly potent pyridone-based inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family, which are targets in oncology. acs.org These examples underscore the utility of pyridine-containing fragments as building blocks in the discovery of novel therapeutics.
Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or group is exchanged for another with similar physical or chemical properties to enhance potency, alter selectivity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.com The this compound scaffold offers multiple opportunities for such modifications.
Pyridine Ring Analogs: The pyridine ring can be replaced by other aromatic systems. A common bioisostere for a 4-substituted pyridine is a 2-substituted benzonitrile. domainex.co.uk Other heterocycles like pyrazine, thiophene, or even fused ring systems like thienopyridines can also be used to modulate activity. cambridgemedchemconsulting.comresearchgate.net
Ethanol Side-Chain Modifications: The hydroxyl group of the ethanol moiety is a key hydrogen bond donor and acceptor. It can be replaced with other groups like amines or fluorine to alter interaction profiles. cambridgemedchemconsulting.com The ethyl linker can also be extended or incorporated into more rigid cyclic structures.
Substitution on the Pyridine Ring: Adding substituents to the pyridine ring is a common method for exploring the structure-activity relationship (SAR). For example, a series of 5-ethyl pyridin-2-ethanol analogs were synthesized and elaborated into chalcones, pyrimidines, and amides to generate a library of compounds for pharmacological testing. arabjchem.orgresearchgate.net
These modifications allow chemists to fine-tune the properties of the molecule to achieve the desired therapeutic effect.
Fragment-Based Drug Design Utilizing Pyridineethanol Moieties
Pharmacological Profiling and Preclinical Evaluation
Once novel this compound analogs are synthesized, they undergo rigorous pharmacological and toxicological assessment to determine their potential as drug candidates.
In vitro assays are crucial for determining the biological activity of new compounds. Analogs of this compound have been evaluated against a wide range of biological targets, demonstrating broad therapeutic potential.
Anticancer Activity: Many pyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, a series of pyridine derivatives showed potent activity against breast (MCF-7) and lung (A549) cancer cell lines, with one compound recording an IC₅₀ value of 3.42 µM against MCF-7 cells. semanticscholar.org Another study on thieno[2,3-b]pyridine (B153569) derivatives identified compounds with inhibitory activity against Pim-1 kinase, a target in oncology. tandfonline.com
Enzyme Inhibition: Derivatives have been designed as specific enzyme inhibitors. A study on thieno[2,3-b]pyridine derivatives identified dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. tandfonline.com Compound 7a from this series was a potent 5-LOX inhibitor with an IC₅₀ of 0.15 µM. tandfonline.com In another example, hybridization of a pyrrolo[2,3-d]pyrimidine nucleus with fragments of the drug Pexidartinib led to the discovery of potent colony-stimulating factor 1 receptor (CSF1R) inhibitors, with compound 12b showing an IC₅₀ of 4 nM. mdpi.com
| Compound/Analog Series | Target/Assay | Reported Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine (7a) | 5-Lipoxygenase (5-LOX) | 0.15 µM | tandfonline.com |
| Thieno[2,3-b]pyridine (7b) | Cyclooxygenase-2 (COX-2) | 7.5 µM | tandfonline.com |
| Pyrrolo[2,3-d]pyrimidine (12b) | CSF1R Kinase | 4 nM | mdpi.com |
| Pyridine Derivative (28) | MCF-7 Cancer Cell Line | 3.42 µM | semanticscholar.org |
| Pyridine-Imidazo[2,1-b]-1,3,4-thiadiazoles | Antimicrobial Activity (S. aureus) | Good activity | nih.gov |
Antimicrobial Activity: The pyridine scaffold is a component of many antibacterial agents. nih.gov Analogs derived from 5-ethyl pyridine-2-ethanol have been shown to possess significant inhibitory activity against various strains of bacteria. arabjchem.org
Preclinical toxicity studies are essential to identify potential safety concerns. For this compound and its derivatives, these assessments focus on acute toxicity and target organ damage.
The parent compound, this compound, is classified as causing skin and serious eye irritation. nih.gov Toxicological assessments of related pyridine compounds provide further insight. For example, the oral median lethal dose (LD₅₀) for a mixture of pyridine alkyl derivatives in rats was reported to be 2500 mg/kg, suggesting low acute oral toxicity. industrialchemicals.gov.au However, individual components can be severe skin irritants. industrialchemicals.gov.au
A study on imidazo[1,2-a]pyridines, which can be considered fused analogs, involved acute and subacute toxicity tests in mice. nih.gov While no significant hepatic toxicity was observed after 14 days of oral administration, some compounds did show potential for renal effects, such as decreased glomerular filtration rate. nih.gov Genotoxicity studies on pyridine have generally returned negative results in in vivo animal tests. cdc.gov
| Compound | Test Species | Route | Toxicity Value (LD₅₀) | Reference |
|---|---|---|---|---|
| Pyridine, alkyl derivatives | Rat | Oral | 2500 mg/kg | industrialchemicals.gov.au |
| 5-Ethyl-2-pyridineethanol (B19831) | Rat | Oral | 4,290 mg/kg |
In Vitro Efficacy and Selectivity Studies
Therapeutic Applications and Disease Targets
The diverse biological activities of this compound analogs translate into a wide array of potential therapeutic applications.
Oncology: Pyridine-containing compounds are being investigated for cancer therapy by targeting various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, as well as other kinases such as Pim-1 and the components of the Wnt signaling pathway. nih.govresearchgate.netsemanticscholar.org
Infectious Diseases: The development of novel antibacterial agents based on the pyridine scaffold is a key area of research, particularly for combating multidrug-resistant pathogens. nih.gov Additionally, some derivatives have shown promise as antitubercular and antimalarial agents. researchgate.net
Inflammatory Diseases: By inhibiting key inflammatory enzymes like COX, 5-LOX, and JNK, pyridine analogs have potential applications in treating inflammatory conditions. tandfonline.comnih.gov
Central Nervous System (CNS) Disorders: Several pyridine derivatives have been synthesized and evaluated for their effects on the CNS, demonstrating anticonvulsant properties and the ability to modulate motor activity. nih.govnih.gov The role of compounds like PETCM as apoptosis activators could also have implications for treating neurodegenerative diseases where clearing damaged cells is beneficial. uio.nofrontiersin.org
Endocrine Disorders: Analogs of metyrapone, a pyridine derivative, are effective inhibitors of steroid 11β-hydroxylase, an enzyme involved in corticosteroid synthesis, indicating potential use in conditions like Cushing's syndrome. acs.org
The versatility of the this compound scaffold continues to make it a valuable platform for the discovery and development of new medicines across a broad spectrum of diseases.
Neuroblastoma Research
Neuroblastoma remains a significant challenge in pediatric oncology, and the development of novel therapeutic strategies is critical. Analogs of this compound have been explored in this context, primarily focusing on the induction of apoptosis in cancer cells.
One of the most notable analogs is α-(trichloromethyl)-4-pyridineethanol (PETCM), which was identified through high-throughput screening as a potent activator of caspase-3. nih.gov Caspases are a family of proteases that play an essential role in the programmed cell death pathway known as apoptosis. nih.gov Insufficient caspase activation can contribute to the development and progression of cancer. nih.gov PETCM functions by promoting the activation of procaspase-3, the inactive precursor of caspase-3, thereby initiating the apoptotic cascade in cancer cells. nih.govresearchgate.net While PETCM has demonstrated promise in inducing apoptosis in various cancer cell lines, its specific clinical development for neuroblastoma has not been extensively reported. nih.gov
Further research has highlighted other mechanisms through which pyridine-containing compounds can target neuroblastoma. Histone deacetylase 8 (HDAC8) has been identified as a therapeutic target in neuroblastoma tumorigenesis. acs.org Selective HDAC8 inhibitors have been shown to have clear growth-inhibitory effects on neuroblastoma cell lines such as NB-1 and LA-N-1. acs.org The design of such inhibitors sometimes incorporates pyridine-like scaffolds, indicating a potential avenue for developing this compound analogs. Additionally, research into coumarin-triazole hybrids has shown moderate to good antiproliferative effects against the IMR-32 neuroblastoma cell line, further underscoring the utility of heterocyclic compounds in this area of cancer research. ijbpas.com
Potential in Anti-Infective Therapies
The pyridine moiety is a common feature in many anti-infective agents, and analogs of this compound have been investigated for their potential to combat various pathogens, including bacteria, viruses, and parasites.
In the field of antibacterial research, imidazo[1,2-a]pyridine (B132010) analogs have been designed and synthesized as potential anti-mycobacterial agents. nih.gov A series of these compounds were evaluated against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting excellent anti-TB activity. nih.gov For instance, compound IPA-6 was found to be 125 times more potent than the standard drug ethambutol. nih.gov The development of such potent compounds highlights the potential of hybrid molecules based on the pyridine scaffold. nih.gov
In antiviral research, derivatives of natural products containing pyridine-like structures have been explored. researchgate.net Ferulic acid derivatives incorporating oxime ether moieties have shown modest curative activities against plant viruses like the Cucumber Mosaic Virus (CMV). acs.org While distinct from human pathogens, this research demonstrates the versatility of such chemical structures in antiviral applications. The broader class of pyridine derivatives has been reviewed for activity against a range of viruses. nih.gov
Furthermore, arylaminoalcohol derivatives, which can be structurally related to this compound, have been developed and patented for their use as medicaments in treating parasitic diseases such as malaria and toxoplasmosis, which are caused by apicomplexan parasites. google.com
Cancer Therapeutics (Beyond Apoptosis)
While apoptosis induction is a primary mechanism for many anticancer drugs, this compound analogs have also been studied for therapeutic effects that are not directly reliant on this pathway. These alternative mechanisms include the inhibition of cancer cell migration, invasion, and the targeting of cancer stem cells.
A notable example is a series of thioaryl naphthylmethanone oxime ether analogs, which were designed based on the functional properties of various anticancer drugs. acs.org One compound from this series, 4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime (MND), demonstrated potent tumor regression in mouse xenograft models. acs.org Beyond inducing apoptosis, MND was found to inhibit the migration and invasion of cancer cells and strongly inhibit the cancer stem cell population, a sub-population of cells within a tumor that is often responsible for recurrence and metastasis. acs.org In tumors from MND-treated mice, a significant reduction in the levels of PCNA, a marker of proliferation, was observed. acs.org
Other research on chromenopyridine analogs, which fuse a pyridine ring with a chromene scaffold, has identified compounds with significant antiproliferative activity against various cancer cell lines. researchgate.net While apoptosis is often a component of this activity, the inhibition of tubulin polymerization has been identified as a distinct, non-apoptotic mechanism for some of these compounds. researchgate.net
Computational Drug Design and Molecular Docking Studies
Computational methods are integral to modern drug discovery, enabling the efficient design and optimization of new drug candidates. For this compound analogs, molecular docking and ADMET prediction have been instrumental in understanding their therapeutic potential and guiding their development.
Receptor-Ligand Interactions and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.
Several studies have used molecular docking to investigate this compound analogs. For example, derivatives of 5-ethyl-2-pyridineethanol were synthesized and docked into the active site of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a target for anti-diabetic drugs. jetir.org The docking study revealed that the designed ligands had significant binding affinity, with a phenone derivative displaying the maximum binding energy, suggesting its potential as an effective drug. jetir.org Similarly, in anti-mycobacterial drug design, imidazo[1,2-a]pyridine analogs were docked into the active site of the enoyl acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis (PDB: 4TZK). nih.gov The analysis helped to estimate the binding pattern and rationalize the observed biological activity of the most potent compounds. nih.gov
The table below summarizes findings from various molecular docking studies on pyridine-containing compounds, illustrating the diverse targets and predicted interactions.
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| 5-Ethyl-2-pyridineethanol Derivatives | PPARγ | Binding with amino acid residues analogous to the reference drug Pioglitazone. | jetir.org |
| Imidazo[1,2-a]pyridine Analogs | M. tuberculosis ENR (4TZK) | Estimation of binding pattern at the active site to explain anti-TB activity. | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | α-amylase | Better binding affinity (lower ∆G values) compared to the standard drug acarbose. | mdpi.com |
| Chromenopyridine Analogs | Tubulin (Colchicine binding site) | Selective binding in the colchicine (B1669291) binding site. | researchgate.net |
| Pyridine-based Sulfonamides | COX-2 | Investigation of binding affinities against the active site of the target enzyme. | mdpi.com |
This table is generated based on data from the referenced studies.
ADMET Prediction and Optimization
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug. In silico ADMET prediction allows for the early assessment of these properties, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing late-stage failures in drug development.
For various this compound analogs, computational tools and online servers have been employed to predict their ADMET characteristics. nih.govnih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov
A study on imidazo[1,2-a]pyridine analogs predicted ADMET properties for thirty-four compounds. nih.gov The analysis showed that the analogs generally fit within the prescribed ranges for parameters like molecular weight, and the number of hydrogen bond donors and acceptors, suggesting they would not face significant pharmacokinetic challenges. nih.gov In another study, the SwissADME online tool was used to evaluate the characteristics of potent c-Jun N-terminal kinase (JNK) inhibitors, predicting that the compounds could permeate the blood-brain barrier, a critical feature for drugs targeting the central nervous system. mdpi.com
The following table presents a summary of computationally predicted ADMET properties for representative pyridine derivatives from different research studies.
| Compound Series | Prediction Tool/Method | Key Predicted Properties | Outcome/Significance | Reference |
| Imidazo[1,2-a]pyridine Analogs | In silico methods | Compliance with Lipinski's Rule of Five (except for partition coefficients). | Likely to not encounter major pharmacokinetic challenges during development. | nih.gov |
| Sulfonamide-pyridine Derivatives | pkCSM & Pre-ADMET online servers | ADME and toxicity properties prediction. | Guided selection of compounds with favorable profiles for anti-diabetic and anti-Alzheimer's activity. | nih.gov |
| 11H-Indeno[1,2-b]quinoxalin-11-one Analogs | SwissADME | Blood-brain barrier (BBB) permeation predicted. | Potential for use in treating neuroinflammation. | mdpi.com |
| Benzoyl-Phenoxy-Acetamide (BPA) Pyridine Variants | Custom computational analysis | Improved BBB penetration, water solubility, and low cardiotoxicity (hERG). | Selection of top candidates for synthesis and testing against glioblastoma. | nih.gov |
This table is generated based on data from the referenced studies.
Catalysis and Coordination Chemistry of 4 Pyridineethanol
4-Pyridineethanol as a Ligand in Metal Complexes
This compound, like other pyridine-based alcohols, is a valuable ligand in coordination chemistry. rsc.org It possesses two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) substituent. This dual functionality allows it to form stable complexes with a wide range of transition metals. The pyridine ring system provides a rigid backbone and specific electronic properties that can influence the geometry and reactivity of the resulting metal complex. jscimedcentral.com
The synthesis of metal complexes involving pyridine-based alcohol ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. ekb.eg A common method includes refluxing the metal salt and the ligand in an ethanol or methanol/water mixture. tandfonline.com For instance, ruthenium complexes have been prepared by reacting a ruthenium precursor with 4-iodopyridine (B57791) and subsequently adding this compound, followed by refluxing the solution. rsc.org Similarly, complexes of cobalt (II) and nickel (II) have been synthesized with the related 2-pyridineethanol ligand by reacting it with metal salts and another ligand, diclofenac (B195802). tandfonline.com
The characterization of these complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. tandfonline.comresearchgate.net
FT-IR Spectroscopy: Used to verify the coordination of the ligand to the metal center. Shifts in the characteristic vibrational frequencies of the pyridine ring and the O-H stretch of the alcohol group indicate complex formation.
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes, which are indicative of the coordination environment of the metal ion. researchgate.net
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can reveal the thermal stability of the complexes and the decomposition pathways. ekb.egtandfonline.com
Table 1: Summary of Synthesis and Characterization Techniques for Metal-Pyridineethanol Complexes
| Technique | Purpose | References |
|---|---|---|
| Synthesis | ||
| Direct reaction/Reflux | Formation of the complex from metal salts and the ligand. | ekb.egtandfonline.com |
| Characterization | ||
| Elemental Analysis | Determine stoichiometry (M:L ratio). | tandfonline.comresearchgate.net |
| FT-IR Spectroscopy | Confirm ligand coordination via shifts in vibrational bands. | |
| UV-Vis Spectroscopy | Analyze electronic transitions and coordination environment. | researchgate.net |
| X-ray Diffraction | Determine precise 3D molecular structure and geometry. | tandfonline.com |
This compound can coordinate to metal ions in several ways, influencing the final geometry of the complex. The primary coordination modes include:
Monodentate Coordination: The ligand binds to the metal center solely through the nitrogen atom of the pyridine ring. rsc.orgjscimedcentral.comresearchgate.net This is a common mode for simple pyridine ligands.
Bidentate/Bridging Coordination: The ligand can act as a bridge between two metal centers. In this mode, the pyridine nitrogen coordinates to one metal ion, while the deprotonated alkoxide oxygen coordinates to a second metal ion. rsc.orgtandfonline.com This can lead to the formation of polynuclear complexes.
The coordination number and the nature of the metal ion and other co-ligands dictate the geometry of the resulting complex. Transition metal complexes featuring pyridine-based ligands are known to adopt various geometries. wikipedia.org For example, complexes synthesized with the related ligand 2-pyridineethanol have shown distinct geometries based on the metal center. Cobalt(II) and Nickel(II) complexes with two diclofenac and two 2-pyridineethanol ligands adopt a distorted octahedral geometry. tandfonline.com In contrast, a dinuclear Copper(II) complex with the same ligands features Cu(II) ions in a square-pyramidal geometry, linked by bridging 2-pyridineethanol ligands. tandfonline.com Other common geometries for transition metal pyridine complexes include tetrahedral and square planar. jscimedcentral.comwikipedia.org
Table 2: Common Geometries in Transition Metal-Pyridineethanol Complexes
| Geometry | Metal Ion Example | Coordination Details | References |
|---|---|---|---|
| Octahedral | Co(II), Ni(II) | Mononuclear complex with two pyridineethanol and two other bidentate ligands. | tandfonline.com |
| Square-Pyramidal | Cu(II) | Dinuclear complex with bridging pyridineethanol ligands. | tandfonline.com |
| Tetrahedral | Co(II), Ni(II) | Can be formed depending on reaction conditions and co-ligands. | jscimedcentral.comwikipedia.org |
Synthesis and Characterization of Metal-4-Pyridineethanol Complexes
Applications in Asymmetric Catalysis
Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis because their electronic and steric properties can be readily tuned. diva-portal.org They are used to create chiral environments around a metal catalyst, enabling the synthesis of specific enantiomers of a target molecule. While research often focuses on various chiral pyridyl alcohols, the principles are applicable to derivatives of this compound. diva-portal.org The development of new chiral pyridine-based ligands is a crucial aspect of advancing asymmetric synthesis. nih.govrsc.org
Chiral ligands derived from pyridyl alcohols are employed in a variety of enantioselective C-C bond-forming reactions. diva-portal.orgmit.edu A prominent example is the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. diva-portal.org In such reactions, a chiral pyridyl alcohol ligand coordinates to a metal, forming a chiral catalyst that directs the approach of the nucleophile to the aldehyde, resulting in the preferential formation of one enantiomer of the product alcohol. diva-portal.orgdiva-portal.org The absolute configuration of the carbinol carbon in the ligand often determines the sense of asymmetric induction. diva-portal.org
Another significant application is the asymmetric dearomatization of pyridines. A chiral copper hydride (CuH) complex, for example, can catalyze the C-C bond-forming dearomatization of pyridines, providing a rare method for highly enantioselective 1,4-dearomatization. mit.edu Such reactions are valuable for synthesizing enantioenriched piperidines, which are common motifs in pharmaceuticals. mit.edu
To overcome this, modern ligand design focuses on modular approaches. One successful strategy involves a "double-layer control" concept. nih.gov This design utilizes a rigid fused-ring framework for the chiral pyridine unit. This structure minimizes steric hindrance in the inner coordination sphere around the metal, thus preserving high reactivity. Simultaneously, it features a tunable side wall, often a spirocyclic ketal, in the outer sphere. Modifying remote substituents on this outer layer allows for fine-tuning of the peripheral steric and electronic environment, which in turn controls the stereoselectivity. nih.gov This modular approach enables the rational design and assembly of ligands optimized for specific, mechanistically diverse transition-metal-catalyzed reactions, securing both high reactivity and excellent stereoselectivity. nih.govresearchgate.netdicp.ac.cn
Enantioselective Reactions Mediated by Chiral this compound Ligands
Role in Water Oxidation Catalysis
The oxidation of water is a critical reaction for the production of solar fuels, but it requires robust catalysts that can withstand harsh oxidative conditions while stabilizing high metal oxidation states. osti.govnih.gov Pyridine-alkoxide type ligands have emerged as promising candidates for this purpose. osti.govnih.gov
This compound has been used as a component in the synthesis of heterogeneous water oxidation catalysts. Specifically, it has been anchored to a metal-organic framework (MOF), MIL-101(Cr), which then serves as a support for a molecular Ruthenium-based water oxidation catalyst. rsc.org This immobilization strategy aims to combine the high activity of a molecular catalyst with the stability and recyclability of a heterogeneous system.
The design principles for ligands in water oxidation are critical. The ligand must be strongly binding and resistant to oxidative degradation. osti.govnih.gov A related ligand, 2-(2′-pyridyl)-2-propanoate (pyalk), exemplifies the beneficial properties of a pyridine-alkoxide chelate. Its alkoxide group provides strong sigma- and pi-donor power, which helps to stabilize the exceptionally high oxidation states (e.g., Ir(IV)) required for the catalytic cycle. nih.gov The aromatic pyridine ring provides a robust anchor that resists degradation during turnover. osti.govnih.gov While not this compound itself, the success of the pyalk ligand underscores the potential of the pyridine-alkoxide motif in designing efficient and durable catalysts for water oxidation. osti.gov Copper complexes with pyridine-based ligands have also been explored as catalysts for chemical and electrocatalytic water oxidation, where the electronic effects of substituents on the pyridine rings play a key role in the observed catalytic activity. rsc.org
Electrocatalysis and Photoelectrocatalysis
This compound and its derivatives have been investigated for their roles in electrocatalytic and photoelectrocatalytic processes. The presence of the pyridine ring and the hydroxyl group allows these molecules to participate in various electrochemical reactions, either as catalysts, co-catalysts, or as modifiers of electrode surfaces.
In the field of electrocatalysis, pyridine derivatives are recognized for their ability to promote reactions such as the reduction of carbon dioxide. Pyridine and its related species can alter the reaction pathways at metal electrodes, enhancing current densities and influencing product selectivity. rsc.orgacs.org For instance, the nitrogen atom of the pyridine ring can be chemically anchored to an electrode surface, creating sites that can coordinate with key reaction intermediates like *COOH, thereby lowering the energy barrier for the rate-determining step in CO2 reduction. acs.org While direct studies on this compound are limited, research on analogous compounds provides insight. For example, the electrocatalytic reduction of 2-pyridineethanol has been demonstrated on a nanoporous TiO2 film electrode in an ionic liquid medium. researchgate.net This process involves the indirect electroreduction of 2-pyridineethanol to 2-piperidinoethanol (B1680009), facilitated by the Ti(IV)/Ti(III) redox system on the TiO2 surface. researchgate.net Furthermore, pyridine is used in combination with ethanol as a solvent and precursor medium for synthesizing carbon/nitrogen/iron-based nanoparticle electrocatalysts for the oxygen reduction reaction (ORR). mdpi.com
In photoelectrocatalysis, which combines light and electrical bias to drive chemical reactions, pyridine-based systems have also shown promise. Theoretical and experimental work has explored pyridinium-based photoelectrocatalytic reduction of CO2. acs.org Semiconductor materials like titanium dioxide (TiO2) and tungsten trioxide (WO3), often used in photocatalysis, can be modified with organic molecules to enhance their performance. csic.esacs.org The hydroxyl group of this compound could potentially anchor the molecule to a semiconductor surface, while the pyridine ring acts as a catalytic site or a charge-transfer mediator. For example, the electrooxidation of a related compound, 4-(2-hydroxyethyl)pyrazole, on a NiO(OH) electrode in an aqueous alkali solution proceeds to form pyrazole-4-carboxylic acid, demonstrating the electrochemical reactivity of the hydroxyethyl (B10761427) group attached to a heterocyclic ring. researchgate.net
The table below summarizes findings from studies on related pyridine derivatives in electrocatalysis.
| Compound/System | Electrode/Catalyst | Reaction | Key Finding |
| 2-Pyridineethanol | Nanoporous TiO2 film | Electrocatalytic Reduction | Indirect reduction to 2-piperidinoethanol via Ti(IV)/Ti(III) redox system. researchgate.net |
| Pyridine/Poly(4-vinylpyridine) | Gold (Au) | CO2 Reduction | Alters CO2 reduction reaction; retards desorption of CO2 as bicarbonate. rsc.org |
| Electrografted Pyridines | Silver (Ag) | CO2 Reduction | Enhances stability of *COOH intermediate, lowering the reaction energy barrier. acs.org |
| 4-(2-hydroxyethyl)pyrazole | Nickel Hydroxide (NiO(OH)) | Electrooxidation | Oxidation of the hydroxyethyl group leads to pyrazole-4-carboxylic acid with a 57.0% yield. researchgate.net |
| Pyridine/Ethanol | Laser Pyrolysis | Oxygen Reduction Reaction (ORR) | Used as a liquid precursor mixture to synthesize Fe-N-C electrocatalysts. mdpi.com |
Supramolecular Assembly and Coordination Polymers
The molecular structure of this compound, featuring a terminal hydroxyl group and a pyridine ring, makes it a versatile building block (ligand) for the construction of supramolecular assemblies and coordination polymers. iucr.orgnih.gov The pyridine nitrogen atom acts as a Lewis base, readily coordinating to metal ions, while the hydroxyl group can either coordinate to a metal center or form hydrogen bonds, which helps in stabilizing the resulting structures.
Coordination polymers are extended networks of metal ions linked by organic ligands. Pyridine derivatives are extensively used in their synthesis. iucr.orgrsc.orgrsc.org Although research on this compound itself is not as extensive as its isomers, studies on related pyridine alcohols like 2-(2-hydroxyethyl)pyridine (B196109) and 4-(hydroxymethyl)pyridine provide significant insights into its potential coordination behavior. iucr.orgmdpi.com These ligands can coordinate to metal ions in several ways: as a monodentate ligand through the pyridine nitrogen, or as a chelating or bridging N,O-donor ligand where both the nitrogen and the hydroxyl oxygen participate in bonding. iucr.orgnih.govrsc.org
For example, cobalt(II) thiocyanate (B1210189) reacts with 4-(hydroxymethyl)pyridine to form a variety of coordination compounds, including discrete molecular complexes and one-dimensional coordination polymers. mdpi.com In the polymeric structures, the 4-(hydroxymethyl)pyridine ligands bridge the Co(II) centers, creating infinite chains. mdpi.com Similarly, 2-(2-hydroxyethyl)pyridine forms a complex with cobalt(II) where it acts as an N,O-chelating ligand, resulting in a distorted octahedral geometry around the metal ion. iucr.orgnih.gov These examples demonstrate the capability of the hydroxyalkylpyridine scaffold to generate diverse structural architectures. Intermolecular forces, such as hydrogen bonding involving the hydroxyl group and π-π stacking between pyridine rings, play a crucial role in assembling the individual coordination units into higher-dimensional supramolecular networks. iucr.orgnih.goviucr.org
Supramolecular assembly also describes the organization of molecules through non-covalent interactions. Ethanol and pyridine are known to participate in such assemblies. For example, ethanol can act as a "sequestrator" for certain porphyrin-based monomers, influencing their supramolecular polymerization through hydrogen bonding. acs.orgnih.gov The dual functionality of this compound allows it to engage in both metal coordination via its pyridine ring and hydrogen bonding via its hydroxyl group, making it a candidate for creating complex, functional supramolecular systems.
The table below presents structural data for coordination compounds formed with ligands analogous to this compound, illustrating the types of structures that could be expected.
| Complex | Metal Ion | Ligand | Coordination Mode | Structural Feature |
| [Co(NCS)2(hmpy)2]n | Co(II) | 4-(hydroxymethyl)pyridine (hmpy) | Bridging N-donor | 1D coordination polymer (chain). mdpi.com |
| [Co(C7H9NO)2(H2O)2]Cl2 | Co(II) | 2-(2-hydroxyethyl)pyridine (C7H9NO) | N,O-chelate | Mononuclear complex forming a 3D supramolecular network via H-bonds and π-π stacking. iucr.orgnih.gov |
| [Zn(II) and Co(II) Polymers] | Zn(II), Co(II) | 1,2-bis(4-pyridyl)ethane (bpe) | Bridging N,N-donor | 3D coordination polymers with paddlewheel-type units. mdpi.com |
| [Zn(S2CN(Me)CH2CH2OH)2(C12H10N4)] | Zn(II) | 4-pyridinealdazine (C12H10N4) | N-donor (terminal) | Mononuclear complex forming a 3D architecture via H-bonds and π-π interactions. iucr.org |
Advanced Analytical Techniques for 4 Pyridineethanol Research
Spectroscopic Characterization Methods
Spectroscopy is pivotal in determining the molecular structure and characteristics of 4-Pyridineethanol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H-NMR: In ¹H-NMR analysis, the chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the proton arrangement. For instance, analysis of this compound has confirmed its structure through the identification of specific proton signals. google.com A typical ¹H-NMR spectrum would show distinct peaks corresponding to the protons on the pyridine (B92270) ring and the ethanol (B145695) side chain.
¹³C-NMR: The ¹³C-NMR spectrum of this compound complements the ¹H-NMR data by providing information on the carbon skeleton. hmdb.ca Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. nih.gov The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom, differentiating the aromatic carbons of the pyridine ring from the aliphatic carbons of the ethanol group. hmdb.canih.gov
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5 | Doublet | Protons on pyridine ring (positions 2, 6) |
| ¹H | ~7.3 | Doublet | Protons on pyridine ring (positions 3, 5) |
| ¹H | ~3.8 | Triplet | Methylene (B1212753) protons (-CH₂-OH) |
| ¹H | ~2.8 | Triplet | Methylene protons (Py-CH₂-) |
| ¹³C | ~150 | Singlet | Pyridine ring carbon (position 4) |
| ¹³C | ~148 | Singlet | Pyridine ring carbons (positions 2, 6) |
| ¹³C | ~124 | Singlet | Pyridine ring carbons (positions 3, 5) |
| ¹³C | ~60 | Singlet | Methylene carbon (-CH₂-OH) |
| ¹³C | ~38 | Singlet | Methylene carbon (Py-CH₂-) |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS, MS/MS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis. scienceready.com.au
MS and MS/MS: In a typical mass spectrum of this compound, the molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (123.15 g/mol ). nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov For this compound, common fragmentation pathways involve the loss of the hydroxyl group or cleavage of the ethyl chain. scienceready.com.aulibretexts.org For instance, under positive ionization, the protonated molecule [M+H]⁺ is often observed. nih.gov
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on its mass spectrum. nih.gov This technique is valuable for purity assessment and the identification of impurities in this compound samples. journalijar.com
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, particularly useful for analyzing less volatile derivatives or for complex mixtures where chromatographic separation is necessary before mass analysis. epa.govqut.edu.au LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, offers high selectivity and sensitivity for the determination of analytes in complex matrices. epa.gov
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| ESI-MS/MS | Positive | 124.07569 ([M+H]⁺) | 106.0651, 93.0573 |
Data obtained from public spectral databases. nih.gov Fragmentation patterns can vary based on collision energy and instrument type.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain appear in the 3100-2850 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are typically observed in the 1600-1400 cm⁻¹ range. nist.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.net The Raman spectrum of this compound also shows characteristic peaks for the pyridine ring and the ethanol side chain. nih.gov The technique is particularly sensitive to non-polar bonds and can be used to study the compound in aqueous solutions. researchgate.net Studies have utilized Raman spectroscopy to investigate the interactions of pyridine derivatives in solution. researchgate.netoptica.org
Table 3: Principal Vibrational Spectroscopy Bands for this compound
| Spectroscopy | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| IR | ~3300 (broad) | O-H stretch |
| IR | ~3050-2850 | C-H stretch (aromatic and aliphatic) |
| IR | ~1600, ~1560 | C=C, C=N stretch (pyridine ring) |
| IR | ~1050 | C-O stretch |
| Raman | ~1000 | Pyridine ring breathing mode |
Note: Peak positions and intensities can be influenced by the sample state (solid, liquid) and measurement technique (e.g., ATR). nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the electronic transitions within the molecule. microbenotes.comijprajournal.com For this compound, the pyridine ring acts as the primary chromophore. The UV-Vis spectrum typically exhibits absorption maxima in the ultraviolet region, characteristic of the π → π* transitions within the aromatic system. The position and intensity of these absorption bands can be influenced by the solvent polarity. This technique is often used for quantitative analysis, following the Beer-Lambert law, to determine the concentration of this compound in solutions. bioglobax.com
Chromatographic Separation and Analysis
Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures, biological samples, or commercial products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. vwr.com Given the polar nature of this compound, reversed-phase HPLC is a common mode of separation. In this setup, a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound can be adjusted by modifying the composition of the mobile phase, such as the ratio of water to an organic modifier like acetonitrile (B52724) or methanol. thermofisher.kr HPLC methods can be coupled with various detectors, including UV-Vis detectors and mass spectrometers (LC-MS), for highly sensitive and selective analysis. helixchrom.com The purity of this compound hydrochloride, for example, is often determined using HPLC.
Table 4: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile/methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) for improved peak shape. |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~254 nm). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
Specific conditions will vary depending on the exact column, instrument, and analytical goal.
Gas Chromatography (GC)
Gas chromatography is a frequently utilized technique for the analysis of this compound, particularly for assessing its purity. thermofisher.kr The method involves vaporizing the compound and separating it from other volatile components in a gaseous mobile phase. A common application is in the quality control of commercially available this compound, where an assay by GC is performed to ensure it meets a specified purity, often ≥97.5%. thermofisher.kr
For the analysis of related pyridine compounds from air samples, a method involving sample collection on XAD-7 tubes, desorption with methanol, and subsequent analysis by GC with a flame ionization detector (FID) has been developed. osha.gov While this method was validated for pyridine, its principles can be adapted for this compound. The use of an internal standard, such as N,N-dimethylformamide (DMF), is common to improve quantitative accuracy. osha.gov Confirmation of the compound's identity is typically achieved by coupling the GC system with a mass spectrometer (GC-MS). osha.gov
Table 1: Illustrative GC Parameters for Pyridine Compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Sorbent Tube | Two XAD-7 tubes in series | osha.gov |
| Desorption Solvent | Methanol | osha.gov |
| Internal Standard | N,N-dimethylformamide (DMF) | osha.gov |
| Detector | Flame Ionization Detector (FID) | osha.gov |
| Confirmation | Gas Chromatography-Mass Spectrometry (GC-MS) | osha.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring chemical reactions, determining compound purity, and identifying compounds in a mixture. umich.edukhanacademy.org In the context of this compound, TLC can be employed to separate it from reactants and byproducts during its synthesis or derivatization.
The technique involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel (for normal-phase) or C18-modified silica (for reversed-phase). umich.edu The plate is then developed in a sealed chamber with a suitable mobile phase. aga-analytical.com.pl The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. khanacademy.org
Visualization of the separated spots can be achieved through various methods. For compounds like this compound that may not be visible to the naked eye, UV light is often used if the compound is UV-active. aga-analytical.com.pl Alternatively, a variety of chemical staining reagents can be sprayed onto the plate to produce colored spots. epfl.chillinois.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase, aiding in its identification. umich.edu
Table 2: Common TLC Visualization Reagents
| Reagent | Target Compounds | Results | Source |
|---|---|---|---|
| Potassium permanganate | General for oxidizable compounds | Yellow/white spots on a purple background | illinois.edu |
| Ninhydrin | Amines, amino acids | Purple/pink spots | illinois.edu |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, ketones | Yellow to orange spots | illinois.edu |
| Bromocresol Green | Organic acids | Yellow spots on a blue background | epfl.ch |
X-Ray Diffraction (XRD) and Crystallography
Single-crystal X-ray diffraction involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. rsc.org From this pattern, the electron density map can be calculated, leading to the determination of the crystal structure. This data includes the unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates. caltech.edu The data is often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. rsc.orgcaltech.edu
Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline materials. It can be used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns. researchgate.net For instance, the PXRD pattern of a synthesized derivative of this compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was used to determine its crystal system (monoclinic) and unit cell parameters. researchgate.net
Table 3: Example Crystallographic Data for a Pyridine Derivative
| Parameter | Value | Source |
|---|---|---|
| Compound | 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2(1)/n | researchgate.net |
| Unit Cell Parameters | a= 20.795(8) Å, b= 7.484(2) Å, c= 10.787(2) Å, β= 93.96(2)° | researchgate.net |
| Unit Cell Volume | 1674.8(6) ų | researchgate.net |
Electrochemical Methods
Electrochemical methods of analysis are based on the measurement of electrical properties such as potential, current, or charge to determine the concentration of an analyte or to study its chemical reactivity. slideshare.nettaylorfrancis.com These techniques are applicable to electroactive species, meaning compounds that can be oxidized or reduced. tcd.ie
For a compound like this compound, its pyridine ring and hydroxyl group could potentially be electroactive under certain conditions. The main electrochemical techniques include potentiometry, voltammetry, and coulometry. slideshare.net
Voltammetry measures the current that flows as a potential is applied to an electrode. tcd.ie Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the redox behavior of this compound and for its quantitative determination. researchgate.net The resulting voltammogram provides information about the reduction or oxidation potentials and can be used to quantify the analyte concentration. tcd.ie
Potentiometry measures the potential of an electrochemical cell under static conditions and relates it to the analyte concentration, as described by the Nernst equation. tcd.ie
Amperometry involves the measurement of current at a fixed potential as a function of time or analyte concentration. researchgate.net
The choice of electrode material (e.g., glassy carbon, gold, mercury film) and experimental conditions (e.g., pH of the supporting electrolyte) are critical for the successful electrochemical analysis of a target compound. researchgate.net
Hyphenated Techniques (e.g., LC-NMR, CE-MS)
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection and structural elucidation capabilities of spectroscopy. sumitomo-chem.co.jp
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples a high-performance liquid chromatograph (HPLC) to an NMR spectrometer. sumitomo-chem.co.jp This allows for the separation of components in a mixture followed by the acquisition of their NMR spectra online. mdpi.com This is particularly valuable for the analysis of complex mixtures, enabling the structural identification of unknown compounds, impurities, or metabolites without the need for prior isolation. sumitomo-chem.co.jp The development of high-sensitivity probes and advanced solvent suppression techniques has made LC-NMR a more practical tool in chemical research. mdpi.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) links the high-resolution separation of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. CE separates charged or polar molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. researchgate.net The separated analytes are then introduced into the mass spectrometer for detection and identification. While no direct application of CE-MS for this compound is found in the provided results, the technique is well-suited for the analysis of small, charged molecules and could be adapted for this compound, likely after protonation in an acidic buffer. The transformation of raw electropherogram data is often necessary to obtain reproducible and quantitative results. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| N,N-dimethylformamide |
Computational Chemistry and Theoretical Investigations of 4 Pyridineethanol
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the intrinsic properties of a molecule by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) and ab initio calculations are central to understanding the electronic nature and geometry of 4-Pyridineethanol.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been effectively applied to study systems containing pyridine (B92270) and ethanol (B145695) moieties, providing a framework for understanding this compound. rsc.org Studies on pyridine-ethanol mixtures using DFT have been performed to understand dielectric properties by calculating parameters like dipole moments for various molecular clusters. rsc.org Such calculations for this compound would involve optimizing its geometry to find the most stable arrangement of atoms and then computing various electronic descriptors to predict its reactivity.
DFT calculations can elucidate the electronic structure through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. electrochemsci.org For pyridine derivatives, DFT has been used to calculate a range of quantum chemical parameters that correlate with their behavior in chemical reactions. electrochemsci.org
Furthermore, DFT is instrumental in analyzing vibrational spectra (Infrared and Raman). nih.gov A complete assignment of the vibrational modes of this compound can be achieved based on the calculated potential energy distribution (PED). nih.gov This allows for a detailed understanding of how different parts of the molecule contribute to each vibrational frequency.
Table 1: Representative Quantum Chemical Parameters Calculable by DFT for this compound (Note: The values below are illustrative based on typical ranges for similar pyridine derivatives and are not specific experimental or calculated data for this compound.)
| Quantum Chemical Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the tendency to donate an electron. | -6.5 eV |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron. | -0.8 eV |
| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical reactivity and stability. | 5.7 eV |
| Ionization Potential (I ≈ -EHOMO) | The energy required to remove an electron. | 6.5 eV |
| Electron Affinity (A ≈ -ELUMO) | The energy released when an electron is added. | 0.8 eV |
| Global Hardness (η = (I-A)/2) | Measures resistance to change in electron distribution. | 2.85 eV |
| Dipole Moment (μ) | Measures the overall polarity of the molecule. | 2.5 D |
Ab initio methods are quantum calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) are often used alongside DFT to provide a more rigorous, albeit computationally expensive, assessment of molecular properties. acs.org For systems like the hydrogen-bonded pyridine-water complex, ab initio calculations have been used to compute equilibrium structures and vibrational frequencies, with the results serving as a benchmark for the accuracy of various DFT functionals. acs.org
For this compound, MP2 or other high-level ab initio methods could be used to:
Accurately determine the gas-phase geometry and conformational energies.
Calculate precise interaction energies in dimers or complexes, particularly the strength of hydrogen bonds.
Provide benchmark vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.
Discrepancies between ab initio results and experimental values can often be attributed to solvation effects, highlighting the importance of considering the molecular environment. acs.org
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for studying the conformational dynamics of flexible molecules like this compound and its interactions with surrounding solvent molecules. researchgate.net
MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time. researchgate.net By analyzing the simulation trajectory, researchers can identify preferred dihedral angles and the corresponding stable conformers. Furthermore, MD is a powerful tool for studying intermolecular interactions. For this compound, this would primarily involve the hydrogen bonds that can form between the hydroxyl group (donor) of one molecule and the pyridine nitrogen (acceptor) of another. Theoretical studies on related pyridine derivatives have used MD to illustrate microscopic solvation structures and intermolecular interactions through tools like radial distribution functions and spatial distribution functions. rsc.org
The properties and behavior of a solute molecule are significantly influenced by the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these effects. osti.gov For this compound, simulations in solvents like water or ethanol can reveal crucial information about its behavior in solution. nih.govresearchgate.net
Key aspects that can be studied include:
Solvation Shell Structure: MD simulations can characterize the arrangement of solvent molecules immediately surrounding a this compound molecule. This includes calculating coordination numbers, which quantify the average number of solvent molecules in the first solvation shell. rsc.org
Hydrogen Bonding: The simulations can quantify the extent and dynamics of hydrogen bonding between this compound and the solvent molecules. This is critical for understanding its solubility and reactivity in protic solvents.
Dynamic Properties: MD can be used to calculate dynamic properties such as the diffusion coefficient of this compound in a given solvent.
In addition to explicit solvent MD, continuum solvation models, such as the Polarizable Continuum Model (PCM) within a Self-Consistent Reaction Field (SCRF) approach, can be used in quantum chemical calculations to approximate the effect of a solvent as a continuous dielectric medium. researchgate.net This method is computationally less expensive and is useful for studying how solvent polarity affects properties like isomer stability and electronic transitions. researchgate.net
Conformational Analysis and Intermolecular Interactions
Chemoinformatics and QSAR/QSPR Modeling
Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. meilerlab.orgresearchgate.net These are ligand-based modeling methods that aim to predict the activity (QSAR) or properties (QSPR) of a chemical based on its molecular structure. meilerlab.org
For this compound, a QSPR model could be developed to predict a variety of its physicochemical properties, such as boiling point, vapor pressure, or aqueous solubility. unlp.edu.ar A QSAR model could be used in the context of drug discovery to predict a potential biological activity based on its structure, perhaps in comparison to a library of related pyridine derivatives.
The process involves:
Data Collection: Assembling a dataset of molecules with known experimental values for the property or activity of interest.
Descriptor Calculation: Calculating a large number of numerical values, known as molecular descriptors, for each molecule in the dataset. These descriptors encode different aspects of the molecular structure (e.g., topological, electronic, steric).
Model Building: Using statistical methods or machine learning to build a mathematical equation that correlates the descriptors with the observed property/activity. datapdf.com
Validation: Rigorously testing the model's predictive power on an independent set of molecules not used in the model-building process.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. nih.gov |
| Electronic | Topological Polar Surface Area (TPSA) | Surface belonging to polar atoms; relates to hydrogen bonding capacity. chemscene.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. chemscene.com |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
Computational Design of New this compound Derivatives
The computational design of novel derivatives of this compound is a strategic approach in modern drug discovery and materials science. This in silico process allows for the rational design of new molecules with potentially enhanced biological activities, improved physicochemical properties, and better pharmacokinetic profiles before their actual synthesis, thereby saving significant time and resources. auctoresonline.org The process typically involves modifying the core this compound scaffold and then using a variety of computational tools to predict the properties of these new virtual compounds.
Methodologies for the computational design of this compound derivatives often begin with the construction of a virtual library of candidate molecules. These derivatives can be designed by introducing various substituents to the pyridine ring or by modifying the ethanol side chain. For instance, structural modifications could include the introduction of imine functional groups to enhance lipophilicity or the addition of various substituted phenyl rings to explore their impact on biological activity. auctoresonline.org
A critical aspect of the computational design process is the prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicity of the designed derivatives. Various computational models and online platforms are available for these predictions. For example, adherence to established guidelines like Lipinski's Rule of Five and Veber's Rule can be assessed to predict oral bioavailability. auctoresonline.org Such in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for filtering out compounds that are likely to fail in later stages of development. scihorizon.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool in the design of new derivatives. arid.myresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing a robust QSAR model for a series of this compound derivatives, it would be possible to predict the activity of newly designed compounds and prioritize the most promising candidates for synthesis. For instance, a QSAR study could identify key molecular descriptors, such as specific electronic or steric properties, that are critical for the desired biological effect.
Molecular docking is another computational technique that can be employed to guide the design of this compound derivatives. jetir.org This method predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. For example, if the therapeutic target of this compound derivatives is known, molecular docking can be used to design modifications that enhance the binding affinity and selectivity of the compounds for the target's active site. jetir.org
An example of a computational design workflow for this compound derivatives could involve the following steps:
Scaffold Modification: Generation of a virtual library of this compound derivatives with diverse chemical substituents. auctoresonline.org
Property Prediction: In silico prediction of physicochemical properties, drug-likeness, and ADMET profiles using computational tools. auctoresonline.orgscihorizon.com
QSAR Modeling: Development of a QSAR model to predict the biological activity of the designed derivatives. arid.myresearchgate.net
Molecular Docking: If a biological target is identified, molecular docking studies can be performed to understand ligand-receptor interactions and guide further optimization. jetir.org
Prioritization: Ranking of the designed derivatives based on their predicted properties and activities to select the most promising candidates for synthesis and experimental evaluation.
The following table provides a hypothetical example of a data table that could be generated during the computational design of new this compound derivatives, showcasing some of the predicted properties.
| Derivative | Modification | Predicted Molecular Weight ( g/mol ) | Predicted LogP | Predicted Oral Bioavailability (Lipinski's Rule) |
| This compound | - | 123.15 | 0.4 | Yes |
| Derivative A | Addition of a chloro group at position 2 of the pyridine ring | 157.60 | 1.1 | Yes |
| Derivative B | Esterification of the hydroxyl group with acetic acid | 165.19 | 0.9 | Yes |
| Derivative C | Replacement of the hydroxyl group with an amino group | 122.17 | 0.2 | Yes |
| Derivative D | Addition of a phenyl group to the ethanol side chain | 199.26 | 2.1 | Yes |
Conclusion and Future Directions
Summary of Key Research Findings and Advancements
4-Pyridineethanol, a pyridine (B92270) derivative featuring a hydroxyethyl (B10761427) group at the 4-position, has established itself as a versatile compound in various scientific domains. ontosight.ai Its unique structural characteristics, combining a polar hydroxyl group with an aromatic pyridine ring, confer specific chemical and physical properties that are central to its utility. ontosight.aiontosight.ai
Key advancements in the study of this compound include the development of efficient synthesis methods. Laboratory-scale synthesis is often achieved through the reduction of 4-pyridineacetic acid ethyl ester using reducing agents like lithium aluminum hydride or by the reaction of 4-pyridinecarboxaldehyde (B46228) with sodium borohydride (B1222165). ontosight.aiprepchem.com Industrial production methods have also been explored, such as the reaction of 4-methylpyridine (B42270) with formaldehyde (B43269) or acetaldehyde (B116499) in the presence of a base. chemicalbook.comgoogle.com These synthetic routes have been refined to improve yield and selectivity. google.com
In terms of applications, this compound is a significant intermediate in organic synthesis. ontosight.ai It notably serves as a reagent for the protection of carboxyl groups, forming 2-(4-pyridyl)ethyl esters. fishersci.cathermofisher.krfishersci.ie This application is valuable in complex multi-step syntheses of organic molecules. Furthermore, its role as a building block for active pharmaceutical ingredients (APIs) is a major area of research. fishersci.cathermofisher.kr The pyridine moiety is a common scaffold in medicinal chemistry, and derivatives of this compound have been investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai
Unexplored Research Avenues and Challenges
Despite the progress made, several research avenues for this compound remain underexplored. The full extent of its biological activities is yet to be elucidated. ontosight.ai While its derivatives are studied, comprehensive investigations into the specific interactions of the parent molecule with biological targets like enzymes and receptors are limited. ontosight.ai Detailed pharmacokinetics and pharmacodynamics studies are necessary to fully understand its potential as a therapeutic agent. ontosight.ai
A significant challenge lies in the development of more sustainable and cost-effective industrial-scale synthesis processes. While current methods are effective, they may involve harsh reagents or high temperatures, and optimizing these for greener chemistry principles is an ongoing challenge. google.com Another challenge is mitigating potential price volatility of the raw materials required for its synthesis, which can impact its economic viability for large-scale applications. archivemarketresearch.com
Furthermore, the exploration of this compound in materials science is still in its early stages. While its structure suggests potential for use in the synthesis of polymers or functional materials, dedicated research in this area is not extensive. ontosight.ai The self-assembly properties and coordination chemistry of this compound could be a fruitful, yet largely unexplored, research direction.
Potential for Novel Applications and Interdisciplinary Research
The unique bifunctional nature of this compound opens doors for novel applications and interdisciplinary research. The hydroxyl group allows for esterification and etherification reactions, while the pyridine nitrogen can be quaternized or act as a ligand for metal ions. This dual reactivity could be harnessed in the design of novel functional molecules.
In the field of supramolecular chemistry , this compound could be used to construct self-assembling systems through hydrogen bonding (involving the hydroxyl group) and π-π stacking (involving the pyridine ring). These systems could have applications in areas such as drug delivery or molecular sensing.
In materials science , it could serve as a monomer for the synthesis of novel polymers with tailored properties. For example, incorporating the pyridine moiety into a polymer backbone could impart specific thermal, optical, or metal-coordinating properties. ontosight.ai Its use in the development of metal-organic frameworks (MOFs) is another promising, yet underdeveloped, area.
Chemical genetics , a field that uses small molecules to study biological processes, could also benefit from this compound. It has been identified as a compound of interest in probing cellular mechanisms, such as apoptosis. Further screening of this compound and its derivatives in various biological assays could uncover new molecular probes for understanding complex biological pathways.
Finally, its application as a flavor modulator in the food industry has been patented, indicating its potential to enhance or modify tastes like umami. google.com This represents a non-traditional application that warrants further investigation.
Future Prospects for this compound in Science and Technology
The future for this compound appears promising, with its significance poised to grow across multiple scientific and technological sectors. In the short term, its role as a key intermediate in the pharmaceutical industry is expected to remain robust, driven by the continuous search for new drugs. archivemarketresearch.com The development of novel therapeutics based on the pyridine scaffold will likely sustain the demand for this compound. nih.gov
Looking further ahead, the expansion of research into its use in materials science could lead to the creation of new "smart" materials. Polymers and coordination complexes derived from this compound might find applications in electronics, catalysis, or as specialized coatings.
Interdisciplinary research will be crucial in unlocking the full potential of this compound. Collaborations between organic chemists, medicinal chemists, materials scientists, and biologists will be essential to explore the diverse applications of this compound, from developing new medicines to designing innovative materials and exploring fundamental biological processes. ontosight.ai As research continues to uncover its versatile properties, this compound is set to become an increasingly valuable tool in the arsenal (B13267) of chemists and technologists.
Q & A
Q. What are the common synthetic routes for 4-Pyridineethanol, and how can their efficiency be optimized?
- Methodological Answer : this compound can be synthesized via reduction of 4-pyridinecarboxaldehyde using sodium borohydride (NaBH₄) or catalytic hydrogenation. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, ethanol/water mixtures improve solubility, while palladium-on-carbon (Pd/C) under hydrogen gas enhances yield . Efficiency can be evaluated using Design of Experiments (DOE) to test variables like pH and reaction time.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV generates a molecular ion peak (m/z 123 for C₇H₉NO) with fragmentation patterns indicating hydroxyl and pyridyl groups .
- NMR : ¹H NMR in CDCl₃ shows a triplet for the ethanol CH₂ group (δ 3.7–3.9 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms the pyridine ring carbons (120–150 ppm) .
- IR : A broad O–H stretch (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are key identifiers .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is optimal. Gas Chromatography (GC) with flame ionization detection (FID) can also be used, though derivatization (e.g., silylation) may be needed for volatility. Compare retention times against commercial standards and quantify impurities using area normalization .
Advanced Research Questions
Q. How do structural modifications of this compound influence its physicochemical properties and bioactivity?
- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies involve synthesizing derivatives (e.g., alkylation of the hydroxyl group or substitution on the pyridine ring). Physicochemical properties (logP, solubility) are measured via shake-flask methods, while bioactivity is tested against microbial models (e.g., E. coli MIC assays). Computational tools like DFT simulations predict electronic effects .
Q. What challenges arise in resolving stereochemical configurations of this compound derivatives, and how can they be addressed?
- Methodological Answer : Chiral derivatives may exhibit overlapping NMR signals. Use chiral shift reagents (e.g., Eu(hfc)₃) or enantioselective HPLC with a Chiralpak® column. X-ray crystallography provides definitive configurations but requires high-quality crystals. Circular Dichroism (CD) spectroscopy can correlate Cotton effects with absolute configuration .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Conduct a systematic review (PRISMA framework ) to identify variables causing discrepancies (e.g., solvent purity, catalyst deactivation). Replicate experiments under controlled conditions (e.g., inert atmosphere for hydrogenation) and use statistical tools (ANOVA) to assess significance. Publish negative results to clarify optimal protocols .
Q. What advanced catalytic applications does this compound enable in organic synthesis?
- Methodological Answer : this compound serves as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Test ligand efficacy by comparing turnover numbers (TON) in Suzuki-Miyaura reactions. Spectroscopic titration (e.g., UV-Vis) quantifies metal-ligand binding constants .
Q. How can biocatalytic approaches improve the sustainability of this compound synthesis?
- Methodological Answer : Screen microbial oxidoreductases (e.g., alcohol dehydrogenases) for enantioselective reduction of 4-pyridinecarboxaldehyde. Optimize biotransformation in buffer systems (pH 7–8, 30°C) using whole-cell catalysts. Monitor reaction progress via NAD(P)H cofactor fluorescence .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
Q. How should researchers design experiments to compare this compound with structural analogs?
- Methodological Answer :
Use a factorial design to test variables (e.g., substituent position, chain length). Include positive/negative controls (e.g., 2-Pyridineethanol). Analyze differences via t-tests or MANOVA, adjusting for multiple comparisons (Bonferroni correction) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
